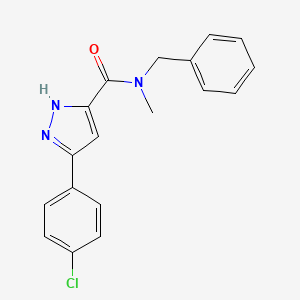![molecular formula C19H17N5O3S B11293390 N-(3-methoxybenzyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B11293390.png)
N-(3-methoxybenzyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-d][1,2,4]triazine structure, followed by the introduction of the thiophene and methoxyphenyl groups. Key reagents often include hydrazine derivatives, thiophene carboxylic acids, and methoxybenzyl halides. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups onto the aromatic rings.
Scientific Research Applications
N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE shares structural similarities with other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as those containing different substituents on the aromatic rings or heterocyclic core.
Thiophene derivatives: Compounds with thiophene rings, such as thiophene carboxamides, also exhibit similar chemical properties and biological activities.
Uniqueness
The uniqueness of N-[(3-METHOXYPHENYL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H17N5O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C19H17N5O3S/c1-27-14-5-2-4-13(8-14)10-20-18(25)11-23-19(26)16-9-15(17-6-3-7-28-17)22-24(16)12-21-23/h2-9,12H,10-11H2,1H3,(H,20,25) |
InChI Key |
RSGGRDQXVMTVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11293313.png)
![3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11293315.png)

![Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11293320.png)
![N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293323.png)

![3-[(3-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11293340.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293360.png)
![3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide](/img/structure/B11293370.png)
![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11293372.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11293375.png)

![1-Isopropyl-2'-(2-thienyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11293384.png)
